N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound features a central 1,5-disubstituted imidazole core, with a 5-phenyl group and a 4-(trifluoromethoxy)phenyl substituent at positions 5 and 1, respectively. The thioacetamide bridge connects the imidazole to a 5-methylisoxazole moiety. Key structural attributes include:
- Electron-withdrawing groups: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated substituents.
- Heterocyclic diversity: The isoxazole and imidazole rings provide hydrogen-bonding and π-π stacking interactions, critical for biological activity.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3S/c1-14-11-19(28-32-14)27-20(30)13-33-21-26-12-18(15-5-3-2-4-6-15)29(21)16-7-9-17(10-8-16)31-22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKRVCGMRWHYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Synthesis of the Imidazole Ring: The imidazole ring is often formed via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Coupling Reactions: The final compound is obtained by coupling the isoxazole and imidazole intermediates through a thioether linkage. This step may involve the use of reagents such as thiols and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazole Core
Compound A : 2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1226430-13-2)
- Structural differences :
- Position 1: 3-(Trifluoromethyl)phenyl vs. 4-(trifluoromethoxy)phenyl in the target compound.
- Position 5: 4-Methoxyphenyl vs. phenyl .
- Acetamide terminus: N-methyl vs. N-(5-methylisoxazol-3-yl) .
- The 4-methoxyphenyl group (Compound A) increases electron density, which may reduce oxidative metabolism compared to the phenyl group in the target.
Compound B : 2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Structural differences :
- Acetamide terminus: 5-methyl-1,3,4-thiadiazole vs. 5-methylisoxazole (target).
- Impact :
- Thiadiazole (Compound B) is more electron-deficient than isoxazole , altering solubility and bioavailability.
- Thiadiazole’s sulfur atom may introduce additional metabolic liabilities compared to the oxygen-containing isoxazole.
Heterocyclic Core Modifications
Compound C : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Molecules, 2011)
- Structural differences :
- Core: 1,3,4-Thiadiazole vs. imidazole (target).
- Substituents: Benzamide vs. thioacetamide linkage.
- Thiadiazole’s electron-deficient nature (Compound C) may reduce stability under acidic conditions compared to imidazole.
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 395.39 g/mol
- CAS Number : 21312-10-7
The presence of the isoxazole and imidazole rings contributes to its biological activity, providing a platform for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. The imidazole moiety is known for its role in interacting with zinc-dependent metalloenzymes, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that derivatives of imidazole can selectively inhibit tumor-associated isoforms of carbonic anhydrases (hCA IX and XII). The compound under consideration may exhibit similar inhibitory effects, potentially leading to reduced tumor growth in vivo.
Anticancer Activity
In vitro studies have shown that compounds with similar structures exhibit significant anticancer properties against various cell lines. For instance, a study evaluated several imidazole derivatives against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines using the MTT assay.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | Panc-1 | TBD |
| Similar Imidazole Derivative | MCF-7 | 2.3 |
| Doxorubicin (Reference) | MCF-7 | 1.1 |
Note: TBD indicates that specific IC values for the compound are yet to be determined.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure suggests it may also possess antifungal activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazole ring and the phenyl groups significantly influence biological activity. For example:
- Trifluoromethoxy Substitution : Enhances lipophilicity and possibly improves binding affinity to target enzymes.
- Isomer Variations : Different stereoisomers may exhibit varying degrees of potency against cancer cells.
Case Studies
Research has documented various case studies where similar compounds have been tested for their biological activity:
- Study on hCA IX Inhibition : A series of triaryl imidazole derivatives were synthesized and tested against hCA IX, showing promising results with selectivity over hCA I and II .
- Antitumor Activity Assessment : In a comparative study, several imidazole derivatives were evaluated for their anticancer effects, revealing significant inhibition in multiple cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
